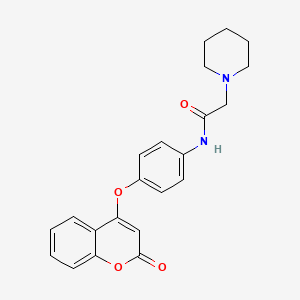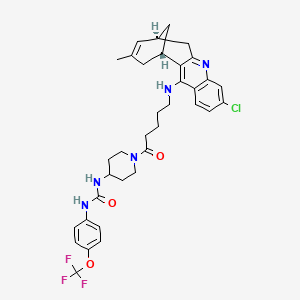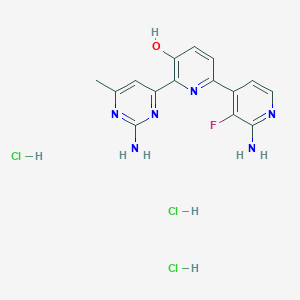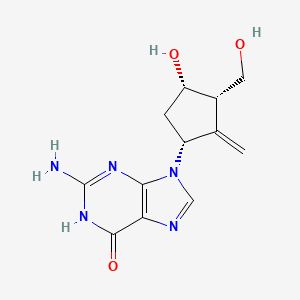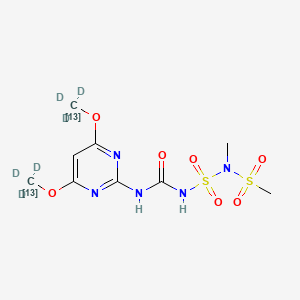
Glyoxalase I inhibitor 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glyoxalase I inhibitor 6 is a compound that inhibits the activity of the enzyme glyoxalase I. Glyoxalase I is a key enzyme in the glyoxalase system, which is responsible for detoxifying methylglyoxal, a cytotoxic byproduct of glycolysis. Inhibition of glyoxalase I has been studied for its potential therapeutic applications, particularly in cancer treatment, as it can lead to the accumulation of toxic metabolites in cancer cells, inducing apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common approach involves the use of ligand-based pharmacophore modeling and molecular docking to identify potential inhibitors, followed by the synthesis of these compounds through organic reactions . The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
化学反応の分析
Types of Reactions: Glyoxalase I inhibitor 6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure to enhance its inhibitory activity or to study its interactions with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the inhibitor with enhanced activity or stability, as well as byproducts that need to be separated and purified .
科学的研究の応用
Glyoxalase I inhibitor 6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved properties . In biology, it is used to investigate the role of glyoxalase I in cellular processes and to study the effects of its inhibition on cell viability and function . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer and other diseases characterized by elevated levels of methylglyoxal . In industry, it is used in the development of new drugs and in the study of enzyme kinetics and inhibition .
作用機序
Glyoxalase I inhibitor 6 exerts its effects by binding to the active site of glyoxalase I, thereby preventing the enzyme from catalyzing the conversion of methylglyoxal to S-D-lactoylglutathione . This leads to the accumulation of methylglyoxal, which can induce oxidative stress and apoptosis in cells . The molecular targets of this compound include the zinc ions in the active site of the enzyme, which are essential for its catalytic activity . The pathways involved in the mechanism of action include the glyoxalase system and the pathways related to oxidative stress and apoptosis .
類似化合物との比較
Glyoxalase I inhibitor 6 is unique in its high potency and specificity for glyoxalase I compared to other similar compounds . Similar compounds include nordihydroguaiaretic acid and myricetin, which also inhibit glyoxalase I but with lower potency and different mechanisms of action . The uniqueness of this compound lies in its ability to bind more effectively to the active site of the enzyme, resulting in stronger inhibition and greater therapeutic potential .
特性
分子式 |
C18H15N3O5S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
1-hydroxy-4-[(4-methyl-3-sulfamoylphenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H15N3O5S/c1-10-6-7-11(8-16(10)27(19,25)26)20-21-15-9-14(18(23)24)17(22)13-5-3-2-4-12(13)15/h2-9,22H,1H3,(H,23,24)(H2,19,25,26) |
InChIキー |
DXHDPHYZULAOTP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)O)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B15140690.png)


![(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15140699.png)
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B15140711.png)
